

IR spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethyl)phenylboronic acid

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An In-Depth Technical Guide to the Infrared Spectrum of **3-Chloro-5-(trifluoromethyl)phenylboronic acid**

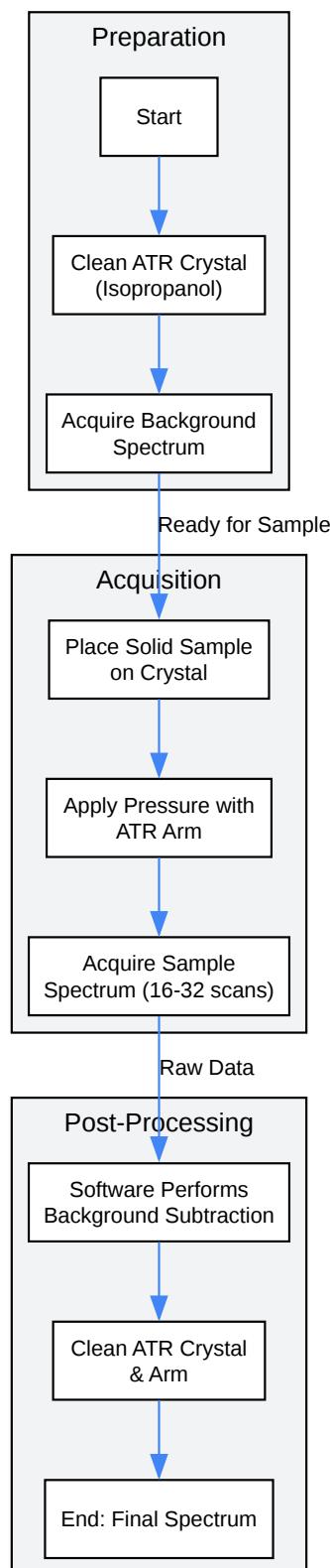
For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(trifluoromethyl)phenylboronic acid is a vital building block in modern organic synthesis and medicinal chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates, while the chloro substituent provides an additional vector for synthetic modification.^[1] Accurate and reliable characterization of this reagent is paramount to ensure purity, stability, and reactivity. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of **3-Chloro-5-(trifluoromethyl)phenylboronic acid**. This guide offers a detailed analysis of its expected IR spectrum, a practical protocol for data acquisition, and insights into spectral interpretation for quality control and research applications.

Molecular Structure and Predicted Vibrational Modes

The structure of **3-Chloro-5-(trifluoromethyl)phenylboronic acid** incorporates several key functional groups that give rise to a characteristic infrared spectrum: a 1,3,5-trisubstituted benzene ring, a boronic acid moiety [-B(OH)₂], a chloro group (-Cl), and a trifluoromethyl group (-CF₃).

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References

- 1. chemimpex.com [chemimpex.com]
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